7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
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Overview
Description
7-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the quinazoline ring. The compound has a molecular formula of C8H4BrClN2O and a molecular weight of 259.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione.
Bromination: The bromination of the starting material is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: Similar in structure but lacks the hexahydro component.
6-Chloro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Similar but lacks the bromine atom.
Uniqueness
The uniqueness of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H10BrClN2O2 |
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Molecular Weight |
281.53 g/mol |
IUPAC Name |
7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H10BrClN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h3-6H,1-2H2,(H2,11,12,13,14) |
InChI Key |
WSWUZTFBMOIKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1Cl)Br)NC(=O)NC2=O |
Origin of Product |
United States |
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